An In-depth Technical Guide to [(Trifluoromethyl)thio]acetic acid
An In-depth Technical Guide to [(Trifluoromethyl)thio]acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
[(Trifluoromethyl)thio]acetic acid, a unique organofluorine compound, is a valuable building block in medicinal chemistry and drug discovery. The incorporation of the trifluoromethylthio (-SCF3) group imparts distinct physicochemical properties to molecules, including increased lipophilicity and metabolic stability, which are highly desirable in the development of new therapeutic agents. This technical guide provides a comprehensive overview of the chemical and physical properties of [(Trifluoromethyl)thio]acetic acid, detailed methodologies for its synthesis, and an exploration of its current and potential applications in scientific research, with a particular focus on its role as a modulator of key signaling pathways implicated in various diseases.
Chemical and Physical Properties
[(Trifluoromethyl)thio]acetic acid, also known as 2-(trifluoromethylthio)acetic acid, is a carboxylic acid featuring a trifluoromethylthio substituent. Its fundamental properties are summarized in the table below. The presence of the highly electronegative fluorine atoms in the trifluoromethyl group significantly influences the electronic environment of the entire molecule.
| Property | Value | Reference |
| CAS Number | 2408-17-5 | [1] |
| Molecular Formula | C₃H₃F₃O₂S | [1] |
| Molecular Weight | 160.12 g/mol | [1] |
| IUPAC Name | 2-(Trifluoromethylsulfanyl)acetic acid | [1] |
| Predicted pKa | 3.32 ± 0.10 | [2] |
| Predicted logP | 1.324 | [1] |
Spectroscopic Data (Predicted):
| Spectroscopy | Expected Features |
| ¹H NMR | A singlet for the methylene (-CH₂-) protons adjacent to the sulfur atom and the carboxylic acid group. A broad singlet for the carboxylic acid proton (-COOH). |
| ¹³C NMR | Resonances for the carbonyl carbon, the methylene carbon, and the carbon of the trifluoromethyl group (which would appear as a quartet due to coupling with the three fluorine atoms). |
| ¹⁹F NMR | A singlet for the three equivalent fluorine atoms of the trifluoromethyl group. |
| IR Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700-1725 cm⁻¹), and C-F bond vibrations. |
| Mass Spectrometry | The molecular ion peak (M+) would be observed at m/z = 160.0. |
Synthesis of [(Trifluoromethyl)thio]acetic acid
The synthesis of [(Trifluoromethyl)thio]acetic acid can be achieved through several routes. A common and effective laboratory-scale method involves the S-alkylation of a trifluoromethylthiolate source with a haloacetic acid derivative, followed by hydrolysis.
Experimental Protocol: Synthesis via S-Alkylation of Trifluoromethylthiol and Hydrolysis
This protocol describes a two-step synthesis starting from a suitable source of trifluoromethylthiol and bromoacetic acid.
Step 1: Synthesis of S-(Trifluoromethyl) 2-thioacetate
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Materials:
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Trifluoromethanethiolate salt (e.g., AgSCF₃ or a generated in-situ source)
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Acetyl chloride or Acetic anhydride
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Anhydrous aprotic solvent (e.g., acetonitrile, THF)
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Inert gas atmosphere (e.g., Argon or Nitrogen)
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Procedure:
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In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, suspend the trifluoromethanethiolate salt in the anhydrous solvent.
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Cool the suspension to 0 °C using an ice bath.
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Slowly add acetyl chloride or acetic anhydride (1.1 equivalents) to the stirred suspension.
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Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Upon completion, filter the reaction mixture to remove any inorganic salts.
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Remove the solvent from the filtrate under reduced pressure to yield the crude S-(trifluoromethyl) 2-thioacetate. The product can be purified by distillation or column chromatography if necessary.
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Step 2: Hydrolysis to [(Trifluoromethyl)thio]acetic acid
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Materials:
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S-(Trifluoromethyl) 2-thioacetate
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Aqueous acid (e.g., HCl) or base (e.g., NaOH)
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Solvent (e.g., water, methanol/water mixture)
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Procedure:
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Dissolve the S-(trifluoromethyl) 2-thioacetate in the chosen solvent system.
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Add the aqueous acid or base to the solution.
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Heat the reaction mixture to reflux and stir for 2-4 hours.
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Monitor the hydrolysis by TLC or LC-MS.
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After completion, cool the reaction mixture to room temperature.
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If basic hydrolysis was performed, acidify the mixture with a strong acid (e.g., concentrated HCl) to a pH of ~1-2.
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Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, diethyl ether) three times.
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
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Filter the drying agent and remove the solvent under reduced pressure to yield [(Trifluoromethyl)thio]acetic acid. The product can be further purified by recrystallization or column chromatography.
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